

Structural Activity Relationship of Murepavadin Analogs

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Compound of Interest

Compound Name: Murepavadin TFA

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Targeting the Outer Membrane Barrier: A Precision Engineering Guide

Executive Summary

Murepavadin (POL7080) represents the first in a new class of Outer Membrane Protein Targeting Antibiotics (OMPTAs).[2][3] Unlike traditional pore-forming peptides that disrupt lipid bilayers indiscriminately, Murepavadin specifically binds to the Lipopolysaccharide Transport Protein D (LptD) in *Pseudomonas aeruginosa*.

This specificity is achieved through a rigid

-hairpin peptidomimetic scaffold derived from the protegrin I (PG-1) host-defense peptide.[1][3] By locking the conformation with a D-Pro-L-Pro template and optimizing side-chain interactions, researchers achieved nanomolar potency against MDR *P. aeruginosa* while mitigating the hemolysis associated with the parent molecule.[1]

Structural Deconstruction: The Pharmacophore

The core of Murepavadin's activity lies in its ability to mimic the

-sheet structure of PG-1 while enhancing stability and reducing off-target toxicity.[1]

The Murepavadin Sequence

Sequence: cyclo[Ser-dPro-Pro-Thr-Trp-Ile-Dab-Orn-dDab-Dab-Trp-Dab-Dab-Ala][1][3][4]

Domain	Residues	Function	SAR Significance
The Turn	dPro-Pro	-hairpin nucleation	Critical. Inverting to L-Pro-D-Pro destroys the hairpin structure and abolishes antimicrobial activity. [1]
Hydrophobic Face	Trp, Ile, Trp	Membrane insertion & LptD binding	Trp2 & Trp8 (relative to PG-1 numbering) are essential for interacting with the hydrophobic groove of the LptD -jellyroll.
Cationic Face	Dab, Orn	LPS recognition & electrostatic attraction	Use of Dab (2,4-diaminobutyric acid) and Orn (Ornithine) provides positive charge for LPS binding while altering the shape/flexibility compared to Arginine, reducing hemolysis.
Backbone	Cyclic	Proteolytic stability	Head-to-tail cyclization (often between Dab and Ala) prevents exopeptidase degradation, significantly increasing plasma half-life (h).[1][4]

The Beta-Hairpin Mimetic Concept

Natural antimicrobial peptides (AMPs) like PG-1 are stabilized by disulfide bridges.[1]

Murepavadin replaces this redox-sensitive constraint with a Type II'

-turn induced by the D-Pro-L-Pro dipeptide.[1] This "template-fixed" strategy ensures the molecule retains its bioactive conformation in solution, even without the membrane environment.

SAR Deep Dive: Evolution of Analogs

The evolution from Protegrin I to Murepavadin illustrates a "reductive evolution" strategy—stripping away broad toxicity to reveal specific potency.

Analog Comparison Table

Compound	Structure Type	Key Features	Activity Profile	Toxicity (Hemolysis)
Protegrin I (PG-1)	Linear, 18-aa, 2 S-S bonds	Natural -hairpin (Arg-rich).[1]	Broad-spectrum (Gram+/-).[1]	High. Lytic to human RBCs.
L8-1 (Hit)	Cyclic, 14-aa PEM	First generation mimetic.[1][3]	Similar to PG-1.[1][3]	Reduced compared to PG-1.[1]
POL7001	Cyclic Peptidomimetic	Optimized lead.[5]	Potent anti-Pseudomonas.[1][2][3][6][7]	Low. Improved stability.
Murepavadin (POL7080)	Cyclic, 14-aa, Dab/Orn rich	Fully optimized clinical candidate.[3]	Specific anti-P. aeruginosa (MIC 0.12 mg/L).[1][8]	Non-hemolytic at 100 mg/L.
CPA (Chimeric)	Macrocyclic-PMBN hybrid	Murepavadin scaffold + Polymyxin nonapeptide.[1]	Dual LptD + BamA targeting.	Investigational (Anti-inflammatory).[9]

Key SAR Insights

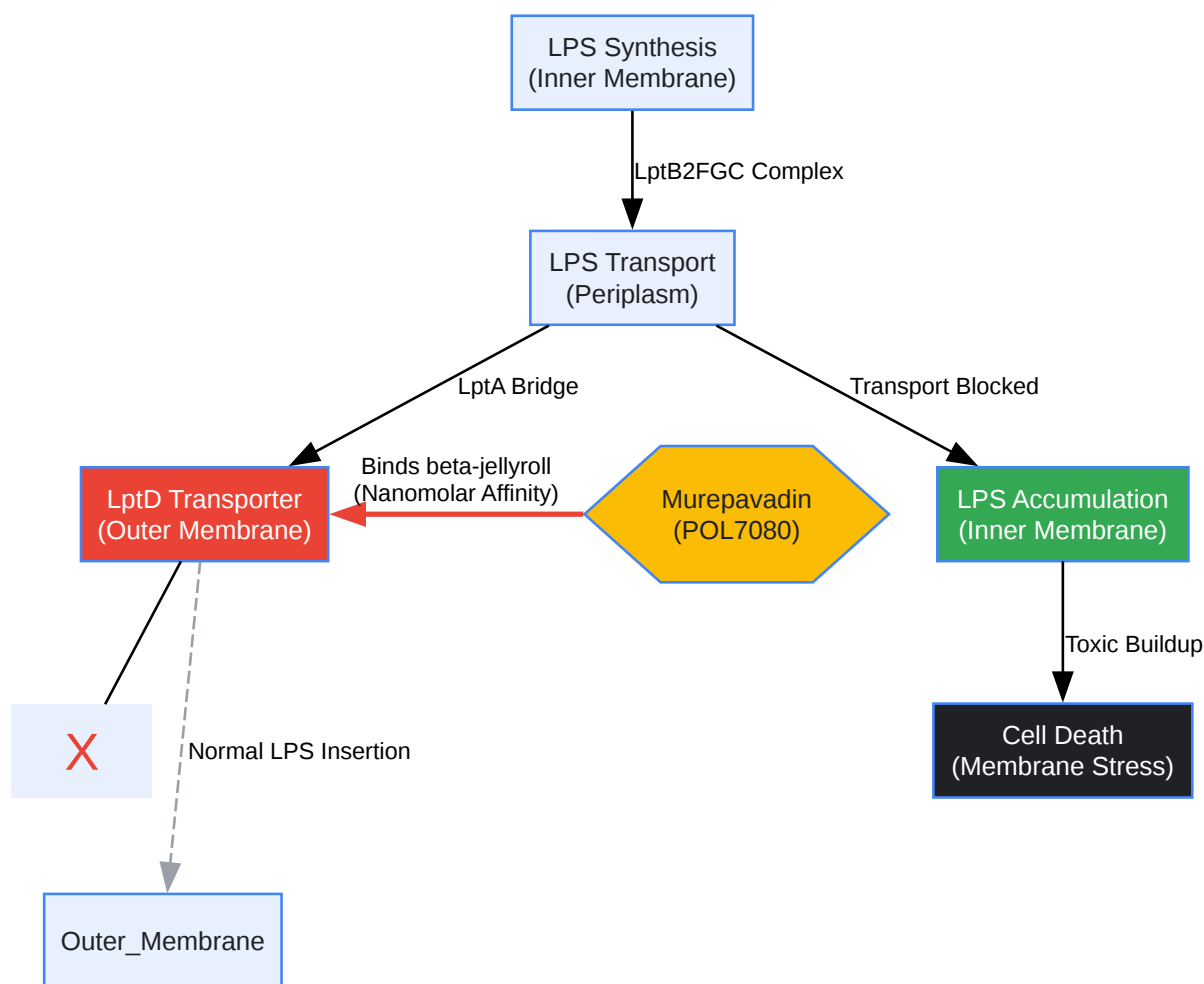
- **Macrocycle Size:** A 14-amino acid ring was found optimal.[1] Larger rings increased flexibility (reducing binding entropy), while smaller rings strained the β -sheet H-bonding network.[1]
- **Residue Substitution (Arg Dab/Orn):** Replacing Arginine with shorter cationic side chains (Dab, Orn) maintained the electrostatic attraction to the negatively charged LPS but reduced the "snorkeling" ability required for pore formation in mammalian membranes, thereby decoupling toxicity from antibacterial activity.
- **Aromatic Anchors:** The Tryptophan residues are non-negotiable. They act as interfacial anchors, partitioning into the membrane interface and specifically interacting with aromatic residues in the LptD periplasmic domain.

Mechanism of Action: The LptD Blockade

Murepavadin does not lyse the membrane. Instead, it acts as a "molecular wedge."

- **Recognition:** The cationic face (Dab/Orn) binds to the anionic LPS on the outer membrane surface.
- **Targeting:** The peptide diffuses laterally or inserts partially to bind the periplasmic β -jellyroll domain of LptD.
- **Inhibition:** This binding arrests the LptD conformational cycle, preventing the transport of LPS from the periplasm to the cell surface.
- **Death:** LPS accumulation in the inner membrane leads to membrane stress, structural disorder, and cell death.

Visualization: The LptD Inhibition Pathway



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Caption: Murepavadin intercepts the LPS transport machinery by locking the LptD translocon, causing fatal LPS accumulation in the inner membrane.

Experimental Protocols

Synthesis of Murepavadin Analogs (SPPS Strategy)

Causality: Solid-Phase Peptide Synthesis (SPPS) is used to assemble the linear precursor.^[10] A key challenge is the cyclization, which must be performed at high dilution to favor intramolecular reaction over intermolecular oligomerization.

- Resin Loading: Use 2-Chlorotrityl chloride resin.^{[1][3]} Load the first amino acid (typically Fmoc-Ala-OH) via nucleophilic substitution (

).[1]

- Elongation:
 - Deprotect Fmoc with 20% Piperidine in DMF (2
5 min).
 - Couple next AA (3 eq) using HBTU/DIEA or Oxyma/DIC (for reduced racemization of Cys/His, though not present here).
 - Critical Step: Incorporate D-Pro at the specific turn position.[1][3]
- Cleavage (Linear): Treat with 1% TFA in DCM. This cleaves the peptide from the acid-sensitive trityl linker without removing side-chain protecting groups (Boc, tBu, Trt).
- Cyclization:
 - Dilute linear peptide to <1 mM in DMF/DCM.
 - Add PyBOP/HOAt/DIEA (3:3:6 eq). Stir for 12–24 h.
 - Validation: Monitor by LC-MS for disappearance of linear mass (+18 Da vs cyclic).
- Global Deprotection: Treat cyclic peptide with TFA/TIS/H₂O (95:2.5:2.5) to remove side-chain protection.[1]
- Purification: RP-HPLC (C18 column), gradient 5–60% Acetonitrile in Water (0.1% TFA).

MIC Determination (Broth Microdilution)

Standard: CLSI M07-A10 guidelines.[1]

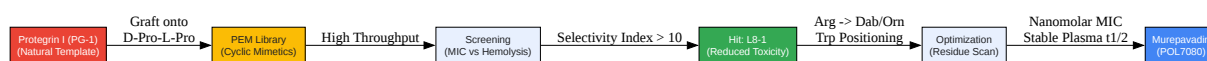
- Inoculum: Prepare *P. aeruginosa* (e.g., PAO1 or ATCC 27853) to
CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
- Plate Prep: Dispense 100

L of inoculum into 96-well plates containing serial 2-fold dilutions of Murepavadin (range 0.001 – 64 mg/L).

- Incubation: 37°C for 16–20 h.
- Readout: MIC is the lowest concentration with no visible growth.
 - Note: Murepavadin binds to plastic; use polypropylene plates or add 0.002% Polysorbate-80 (P-80) to prevent drug loss.[1]

Visualizing the SAR Workflow

The development of Murepavadin followed a rigorous "Design-Make-Test-Analyze" cycle.[1]



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Caption: The evolutionary path from natural peptide to clinical candidate involved structural rigidification and electrostatic tuning.

Future Directions & Limitations

While Murepavadin showed exceptional efficacy, the intravenous program was halted due to nephrotoxicity. This is likely driven by the high cationic charge density (Dab/Orn residues) facilitating accumulation in renal proximal tubule cells, a known issue with polymyxins.

Next-Generation Strategies:

- Inhaled Delivery: Bypassing systemic renal accumulation (currently in trials for Cystic Fibrosis).
- Charge Masking: Developing prodrugs where Dab amines are temporarily masked.
- Chimeric Analogs: The CPA approach links the Murepavadin macrocycle to PMBN, potentially allowing lower dosing by leveraging dual-targeting synergy.

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